Cochinchinenin A
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Overview
Description
Cochinchinenin A is a compound extracted from the resin of Dracaena cochinchinensis, commonly known as “dragon’s blood.” This resin has been used in traditional Chinese medicine for its reputed ability to facilitate blood circulation and disperse blood stasis . This compound is known for its analgesic properties and has been studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cochinchinenin A can be synthesized through a two-step reaction involving acetophenone derivatives and 2,6-dimethoxybenzaldehyde . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the resin of Dracaena cochinchinensis. The resin is collected, purified, and subjected to various chemical processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cochinchinenin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that have been studied for their enhanced analgesic and therapeutic properties .
Scientific Research Applications
Mechanism of Action
Cochinchinenin A exerts its effects by modulating tetrodotoxin-resistant sodium currents in neurons . This modulation leads to the suppression of pain signals, making it an effective analgesic agent. The compound interacts with specific molecular targets and pathways involved in pain perception and inflammation .
Comparison with Similar Compounds
Cochinchinenin A is similar to other compounds extracted from Dracaena cochinchinensis, such as Cochinchinenin B and Cochinchinenin C . this compound is unique in its specific analgesic properties and its ability to modulate tetrodotoxin-resistant sodium currents . Other similar compounds include loureirin A, loureirin B, and loureirin C, which also have therapeutic properties but differ in their specific mechanisms of action and molecular targets .
Properties
CAS No. |
1057666-04-2 |
---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-(2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-16-4-3-5-17(21-2)14(16)10-11-15(19)12-6-8-13(18)9-7-12/h3-9,18H,10-11H2,1-2H3 |
InChI Key |
BRIOVNZRUNCVKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CCC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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